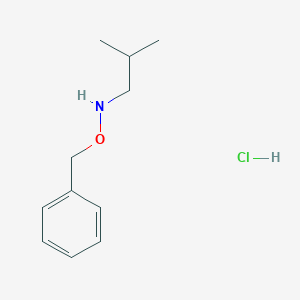![molecular formula C20H37NSi B12588661 Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- CAS No. 615253-72-0](/img/structure/B12588661.png)
Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]-: is a complex organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound features a cyclohexyl group, a triethylsilyl group, and a propynyl group attached to the piperidine ring, making it a unique and versatile molecule in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- typically involves multi-step organic reactionsThe final step involves the addition of the propynyl group via a coupling reaction, such as the Sonogashira coupling, which requires palladium catalysts and copper co-catalysts under inert conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce the alkyne group to an alkene or alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, sulfonates, and other electrophilic reagents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted piperidines and cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The propynyl group can participate in covalent bonding with target proteins, potentially inhibiting their function .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A simpler structure without the cyclohexyl, triethylsilyl, or propynyl groups.
Cyclohexylpiperidine: Lacks the triethylsilyl and propynyl groups.
Triethylsilylpiperidine: Lacks the cyclohexyl and propynyl groups.
Uniqueness: Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the triethylsilyl group enhances its stability and lipophilicity, while the propynyl group provides a reactive site for further chemical modifications. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Eigenschaften
CAS-Nummer |
615253-72-0 |
|---|---|
Molekularformel |
C20H37NSi |
Molekulargewicht |
319.6 g/mol |
IUPAC-Name |
(3-cyclohexyl-3-piperidin-1-ylprop-1-ynyl)-triethylsilane |
InChI |
InChI=1S/C20H37NSi/c1-4-22(5-2,6-3)18-15-20(19-13-9-7-10-14-19)21-16-11-8-12-17-21/h19-20H,4-14,16-17H2,1-3H3 |
InChI-Schlüssel |
SAGKJBUNPGVGAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C#CC(C1CCCCC1)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate](/img/structure/B12588582.png)
![2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12588590.png)

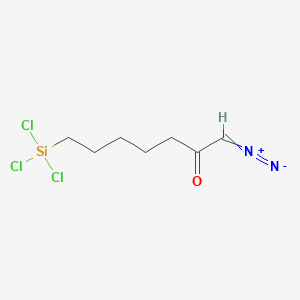
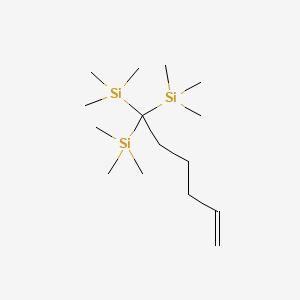
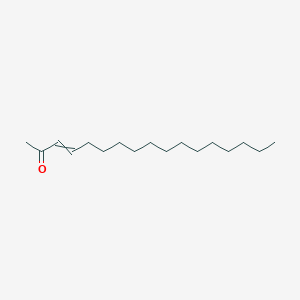
![2,2'-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12588613.png)
![4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid](/img/structure/B12588616.png)
![1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12588625.png)
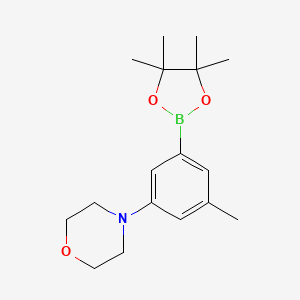
![3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde](/img/structure/B12588645.png)

![6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine](/img/structure/B12588664.png)
